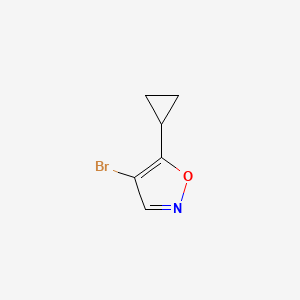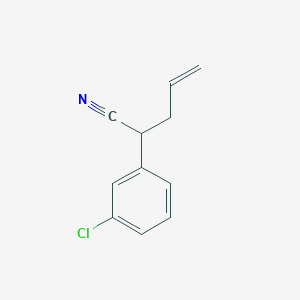
4-bromo-5-cyclopropyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-cyclopropyl-1,2-oxazole is a heterocyclic compound that features a five-membered isoxazole ring with a bromine atom at the fourth position and a cyclopropyl group at the fifth position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-cyclopropyl-1,2-oxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been reported to improve reaction times and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-5-cyclopropyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The isoxazole ring can be oxidized to form oxazoles or other derivatives.
Reduction Reactions: The compound can be reduced to form isoxazolines or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazoles.
Oxidation Reactions: Products include oxazoles and other oxidized derivatives.
Reduction Reactions: Products include isoxazolines and other reduced forms.
Applications De Recherche Scientifique
4-bromo-5-cyclopropyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-5-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-methylisoxazole: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Cyclopropylisoxazole: Lacks the bromine atom at the fourth position.
4-Bromo-3,5-dimethylisoxazole: Contains additional methyl groups at the third and fifth positions.
Uniqueness
4-bromo-5-cyclopropyl-1,2-oxazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C6H6BrNO |
|---|---|
Poids moléculaire |
188.02 g/mol |
Nom IUPAC |
4-bromo-5-cyclopropyl-1,2-oxazole |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2 |
Clé InChI |
CZJSEMZMYVIVKD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=NO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide](/img/structure/B8284647.png)


![Benzyl (2S,3aS,7aS)-1-{(2S)-2-[(tert-butyloxycarbonyl)-amino]-propionyl}-octahydro-1H-indole-2-carboxylate](/img/structure/B8284662.png)










